N-(3-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide
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Description
This compound is a complex organic molecule, likely used in the field of medicinal chemistry or pharmacology. It contains several functional groups, including a methoxyphenyl group, a tosyl group, and a pyrazol group .
Chemical Reactions Analysis
The chemical reactivity of such a molecule would likely be influenced by its functional groups. For instance, the methoxyphenyl and tosyl groups might be sites of electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of such a compound would be influenced by its functional groups and overall structure .Mechanism of Action
Mode of Action
Similar compounds have been found to inhibit the catalytic activity of enzymes such as alox15 in a substrate-specific manner . This suggests that the compound may interact with its targets and induce changes that inhibit their activity.
Biochemical Pathways
For instance, EGFR and VEGFR-2 are involved in signaling pathways that regulate cell growth, survival, and differentiation .
Pharmacokinetics
Similar compounds have been found to meet the admet and drug-likeness requirements without a single instance of lipinski’s rule of five violations . This suggests that the compound may have favorable pharmacokinetic properties that contribute to its bioavailability.
Result of Action
Based on the potential targets and the known effects of similar compounds, it can be inferred that the compound may inhibit cell proliferation and induce cell death in cancer cells .
Properties
IUPAC Name |
N-[3-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5S2/c1-17-7-13-22(14-8-17)34(30,31)27-24(18-9-11-21(32-2)12-10-18)16-23(25-27)19-5-4-6-20(15-19)26-33(3,28)29/h4-15,24,26H,16H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FATVDJBVQIZQTA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C(CC(=N2)C3=CC(=CC=C3)NS(=O)(=O)C)C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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